molecular formula C12H17N6O12P3 B1201387 Ethenoadenylyl imidodiphosphate CAS No. 78368-53-3

Ethenoadenylyl imidodiphosphate

Cat. No.: B1201387
CAS No.: 78368-53-3
M. Wt: 530.22 g/mol
InChI Key: RQUIQSICXGYQBT-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenylyl imidodiphosphate (AMP-PNP), sometimes referred to as "Ethenoadenylyl imidodiphosphate" in older literature, is a non-hydrolyzable adenosine triphosphate (ATP) analog. Its structure replaces the terminal oxygen bridge (β,γ-P-O-P) of ATP with an imidodiphosphate group (P-N-P), rendering it resistant to enzymatic hydrolysis . This property makes AMP-PNP invaluable in studying ATP-dependent processes, such as enzyme mechanisms, protein conformational changes, and nucleotide-binding interactions, without interference from hydrolysis .

AMP-PNP was first synthesized by Yount et al. (1971) and has since become a cornerstone in structural and biochemical studies. It mimics ATP in binding to kinases, ATPases, and helicases but stabilizes transient enzymatic states due to its non-cleavable bond .

Properties

CAS No.

78368-53-3

Molecular Formula

C12H17N6O12P3

Molecular Weight

530.22 g/mol

IUPAC Name

[[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

InChI

InChI=1S/C12H17N6O12P3/c19-8-6(3-28-33(26,27)30-32(24,25)16-31(21,22)23)29-12(9(8)20)18-5-14-7-10-13-1-2-17(10)4-15-11(7)18/h1-2,4-6,8-9,12,19-20H,3H2,(H,26,27)(H4,16,21,22,23,24,25)/t6-,8-,9-,12-/m1/s1

InChI Key

RQUIQSICXGYQBT-WOUKDFQISA-N

SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O

Other CAS No.

78368-53-3

Synonyms

1,N(6)-etheno-imido ATP
epsilon-AMPPNP
ethenoadenylyl imidodiphosphate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

AMP-PNP belongs to a class of ATP analogs modified at the phosphate backbone. Key analogs include:

Compound Structural Modification Key Properties References
AMP-PNP β,γ-P-N-P (imidodiphosphate) Non-hydrolyzable; stabilizes ATP-bound enzyme conformations.
AMP-PCP β,γ-P-C-P (methylenediphosphonate) Hydrolysis-resistant; weaker binding affinity compared to AMP-PNP.
ATPγS γ-P-S substitution (phosphorothioate) Slow hydrolysis; used in tracking enzymatic turnover.
IDP (Imidodiphosphate) P-N-P backbone (no adenosine moiety) Inhibits pyrophosphatases (e.g., H+-PPase) but lacks nucleotide specificity.
GppNHp Guanosine analog with P-N-P Non-hydrolyzable GTP analog; used in G-protein studies.

Enzyme Inhibition and Binding Efficiency

  • H+-PPase Inhibition: Imidodiphosphate (IDP) inhibits vacuolar H+-PPase with an apparent inhibition constant ($Ki$) of 12 µM, weaker than aminomethylenediphosphonate ($Ki = 1.8$ µM) but stronger than methylenediphosphonate ($K_i = 68$ µM) .
  • ATPase/Helicase Binding : AMP-PNP binds to DDX1 helicase with a dissociation constant ($K_d$) of 53 nM, comparable to ATP’s affinity but without hydrolysis-induced dissociation .
  • Kinase Studies : AMP-PNP stabilizes the ATP-binding pocket in human DNA topoisomerase IIα (htIIα), enabling structural insights into catalytic inhibition .

Stability and Resistance to Degradation

  • AMP-PNP is stable at neutral pH and −20°C for months, unlike ATPγS, which undergoes slow hydrolysis .
  • The imidodiphosphate group in AMP-PNP confers resistance to phosphatases (e.g., alkaline phosphatase), whereas methylenediphosphonate analogs (e.g., AMP-PCP) are less stable in alkaline conditions .

Key Research Findings

Unique Advantages of AMP-PNP

  • Non-Hydrolyzable Nature: Unlike ATP, AMP-PNP traps enzymes like myosin ATPase in pre-hydrolysis states, enabling cryo-EM and X-ray crystallography studies .
  • Substrate Mimicry: AMP-PNP’s P-N-P linkage closely mimics the charge and geometry of ATP’s P-O-P, making it superior to bulkier analogs (e.g., boranophosphates) in binding assays .

Limitations Compared to Other Analogs

  • Poor Cellular Permeability: AMP-PNP cannot cross cell membranes, limiting its use in live-cell studies compared to membrane-permeable analogs like ATPγS .
  • Context-Dependent Effects : In eukaryotic translation, AMP-PNP fails to inhibit ATP-dependent mRNA scanning, unlike AMP-PCP, suggesting nuanced roles of the β,γ-phosphate group .

Data Tables

Table 1: Inhibition Constants ($K_i$) of PPi Analogs on V-PPase

Compound $K_i$ (µM) Relative Potency
Aminomethylenediphosphonate 1.8 Most potent
Hydroxymethylenediphosphonate 5.7 Moderate
Imidodiphosphate (IDP) 12 Intermediate
Methylenediphosphonate 68 Weak

Data from

Table 2: Binding Affinities of ATP Analogs

Enzyme/Protein AMP-PNP $K_d$ ATP $K_d$ ATPγS $K_d$
DDX1 Helicase 53 nM ~10 nM 45 nM
Drosophila JNK 8 µM 5 µM N/A
Human Topoisomerase IIα 2.1 µM 1.5 µM N/A

Data compiled from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.